molecular formula C16H10INO3 B2770969 (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione CAS No. 365242-91-7

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione

Katalognummer: B2770969
CAS-Nummer: 365242-91-7
Molekulargewicht: 391.164
InChI-Schlüssel: IEQYMMPQZUOVJE-LCYFTJDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a useful research compound. Its molecular formula is C16H10INO3 and its molecular weight is 391.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a synthetic compound derived from the chroman-2,4-dione scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound belongs to the class of chroman derivatives, characterized by a chromone core structure. The presence of the 4-iodophenyl group enhances its biological activity through potential interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • MCF7 (breast carcinoma)
    • HepG2 (hepatocellular carcinoma)
    • SiHa (cervical squamous cell carcinoma)
    • HaCaT (healthy human keratinocyte)
  • Results : The compound showed a marked cytotoxic effect, particularly on the MCF7 cell line. The half-maximal inhibitory concentration (IC50) values indicated potent activity, with lower values suggesting higher efficacy compared to control treatments .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was stronger than that observed for some known inhibitors, indicating a robust mechanism of action through CDK inhibition .
    • The compound was shown to induce apoptosis in cancer cells by modulating key apoptotic pathways, including upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .

Study 1: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of various chroman derivatives, including this compound). The study utilized the MTT assay to evaluate cell viability across different concentrations:

CompoundCell LineIC50 (µM)% Cell Death
This compoundMCF743.178%
Control Drug (Doxorubicin)MCF726.190%
This compoundHepG235.175%

This table illustrates that while the compound is effective, it may not surpass the efficacy of established chemotherapeutics like Doxorubicin in terms of potency but shows promise in selectivity and reduced toxicity towards normal cells .

Study 2: Molecular Docking Analysis

Molecular docking studies provided insights into the binding interactions between the compound and CDK proteins:

Interaction TypeAmino Acid ResidueBinding Energy (kcal/mol)
Hydrogen BondAspartate 145-8.5
HydrophobicLeucine 150-7.0
ElectrostaticArginine 120-6.5

These interactions suggest that the compound has a favorable binding profile that may enhance its inhibitory effects on CDK activity, leading to disrupted cell cycle progression in cancer cells .

Eigenschaften

IUPAC Name

4-hydroxy-3-[(4-iodophenyl)iminomethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWATDQRXOQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.